molecular formula C5H8N4O B1268662 2,3-Diamino-6-methylpyrimidin-4(3h)-one CAS No. 35523-64-9

2,3-Diamino-6-methylpyrimidin-4(3h)-one

Cat. No. B1268662
Key on ui cas rn: 35523-64-9
M. Wt: 140.14 g/mol
InChI Key: YZNMOAIBTPNUTO-UHFFFAOYSA-N
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Patent
US09238653B2

Procedure details

To a stirring solution of NaOEt prepared from sodium (FLUKA, 9.19 g, 400 mmol) and ethanol (350 mL) was added aminoguanidine hydrochloride (ALDRICH, 44.2 g, 400 mmol). The reaction mixture was heated at 50° C. for 30 min. Then, the mixture was filtered to remove NaCl, and ethyl 3-oxobutanoate (ALDRICH, 25.3 mL, 200 mmol) was added to the filtrate. The reaction mixture was heated under reflux for 5 h and, then, stirred at room temperature overnight. The precipitate obtained was filtered and dried under vacuum to afford Intermediate 1 as a pale pink solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
aminoguanidine hydrochloride
Quantity
44.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[Na].[C:6]([NH:9][NH2:10])([NH2:8])=[NH:7].Cl.[Na+].[Cl-].O=[C:15]([CH3:22])[CH2:16][C:17](OCC)=[O:18]>C(O)C>[NH2:7][C:6]1[N:9]([NH2:10])[C:17](=[O:18])[CH:16]=[C:15]([CH3:22])[N:8]=1 |f:0.1,3.4,5.6,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
9.19 g
Type
reactant
Smiles
[Na]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aminoguanidine hydrochloride
Quantity
44.2 g
Type
reactant
Smiles
C(=N)(N)NN.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
25.3 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the mixture was filtered
ADDITION
Type
ADDITION
Details
was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(=CC(N1N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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